methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.09979086 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound is part of a broader class of compounds with potential applications in synthetic chemistry and materials science. Research has explored the synthesis and properties of related benzothiophene derivatives, which have shown versatility in chemical reactions. For instance, the Michael addition of active methylene compounds to 2-arylidenebenzo[b]thiophen-3(2H)-ones has been a pathway to synthesize various amino-substituted benzothiophene derivatives, showcasing the reactivity and potential utility of similar compounds in creating new chemical entities (Bakhouch et al., 2015). Additionally, the synthesis and transformations of benzothiazole and benzothiophene compounds have been investigated for their antitumor properties, suggesting the potential biomedical applications of such derivatives (Yoshida et al., 2005).
Molecular Structure Analysis
The study of the molecular structure of related compounds has provided insights into their chemical behavior and potential applications. For example, the hydrogen-bonded chains and sheets observed in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds highlight the importance of molecular interactions in determining the properties of these chemicals, which could influence their application in materials science and drug design (Portilla et al., 2007).
Biological Evaluation and Potential Therapeutic Uses
The benzothiazole derivatives, closely related to the compound , have been synthesized and evaluated for their potent antitumor agents. This research underscores the potential of such compounds in the development of new therapeutic agents, with specific derivatives showing selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). Moreover, studies on the synthesis and biological evaluation of nickel(II) complexes with pyrazole ligands, including benzothiazole derivatives, have revealed cytotoxic activity against various tumor cell lines, suggesting another avenue for the application of these compounds in cancer therapy (Sobiesiak et al., 2011).
Properties
IUPAC Name |
methyl 2-[2-(4-nitropyrazol-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-9(19-8-10(7-17-19)20(23)24)14(21)18-15-13(16(22)25-2)11-5-3-4-6-12(11)26-15/h7-9H,3-6H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPGVKIYAORNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC)N3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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